Dibutyl-(2-hydroxyethyl)-methylazanium
Description
Dibutyl-(2-hydroxyethyl)-methylazanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two butyl groups, a methyl group, and a 2-hydroxyethyl moiety.
Properties
CAS No. |
17895-84-0 |
|---|---|
Molecular Formula |
C11H26NO+ |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
dibutyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C11H26NO/c1-4-6-8-12(3,10-11-13)9-7-5-2/h13H,4-11H2,1-3H3/q+1 |
InChI Key |
LERGNLHMQHBKIS-UHFFFAOYSA-N |
SMILES |
CCCC[N+](C)(CCCC)CCO |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with dibutyl-(2-hydroxyethyl)-methylazanium, enabling comparative analysis:
Dibutoline Sulfate
Structure : Dibutoline sulfate (IUPAC: 2-(Dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium sulfate) contains a quaternary ammonium core with a dibutylcarbamate ester, ethyl, and dimethyl substituents.
Key Properties :
- Molecular Formula : (C₁₅H₃₃N₂O₂)₂·SO₄
- Molecular Weight : 642.9 g/mol
- Solubility : Highly soluble in water and benzene; aqueous solutions decompose at 100°C.
- Applications : Historically used as an anticholinergic agent due to its ability to block acetylcholine receptors .
Comparison : - Unlike this compound, dibutoline sulfate includes a carbamate ester group, enhancing its hydrolytic instability.
- Both compounds exhibit hygroscopicity, but dibutoline’s sulfate counterion improves water solubility compared to halide or acetate salts .
Heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium Iodide
Structure : A perfluorinated analog (CAS 31841-41-5) with a fluorinated alkyl chain and bis(2-hydroxyethyl) groups attached to the ammonium center.
Key Properties :
- Fluorinated Chain : Imparts extreme hydrophobicity and chemical inertness.
- Applications : Likely used in fluorosurfactants or coatings for its heat resistance and low surface tension .
Comparison : - The fluorinated chain drastically alters solubility and thermal stability compared to non-fluorinated this compound.
- The bis(2-hydroxyethyl) groups enhance hydrophilicity, similar to the 2-hydroxyethyl group in the target compound, but fluorination dominates its behavior .
2-Hydroxyethyl Methacrylate (HEMA)
Structure : A methacrylate ester with a 2-hydroxyethyl group (IUPAC: 2-hydroxyethyl methacrylate).
Key Properties :
- Role in Polymers : Reduces poly(acrylic acid) ionization by inducing coiled polymer conformations, lowering compressive strength in dental resins.
- Applications: Common monomer in adhesives, coatings, and biomedical hydrogels . Comparison:
- While HEMA shares a 2-hydroxyethyl group, it lacks the quaternary ammonium structure, resulting in divergent chemical reactivity (ester vs. ammonium).
- Both compounds influence polymer conformation, but HEMA’s ester functionality limits its ionic interactions compared to quaternary ammoniums .
Comparative Data Table
| Property | This compound | Dibutoline Sulfate | Heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium Iodide |
|---|---|---|---|
| Molecular Formula | Not reported | (C₁₅H₃₃N₂O₂)₂·SO₄ | C₁₉H₂₀F₁₇IN₂O₂ |
| Molecular Weight | Not reported | 642.9 g/mol | ~1,200 g/mol (estimated) |
| Solubility | Likely polar solvents (water, alcohols) | Water, benzene | Organic solvents (fluorophilicity) |
| Thermal Stability | Moderate (hydroxyethyl may decompose) | Decomposes at 100°C | High (fluorinated chain resists degradation) |
| Key Applications | Surfactants, pharmaceuticals (inferred) | Anticholinergic drug | Fluorosurfactants, coatings |
Research Findings and Limitations
- Functional Group Impact : The 2-hydroxyethyl group enhances water solubility in quaternary ammonium compounds but may reduce thermal stability compared to purely alkylated analogs .
- Fluorination Effects : Fluorinated chains in analogs like CAS 31841-41-5 drastically alter hydrophobicity and chemical resistance, suggesting that this compound would lack these traits .
- Gaps in Data : Direct experimental data (e.g., synthesis routes, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating reliance on structural analogs.
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